
Pralatrexate, (R)-
概要
説明
Pralatrexate, sold under the brand name Folotyn, is a medication used for the treatment of relapsed or refractory peripheral T-cell lymphoma. It is a dihydrofolate reductase inhibitor, which means it interferes with the folate metabolism pathway, crucial for DNA synthesis and cell division. Pralatrexate was approved for medical use in the United States in September 2009 .
準備方法
Synthetic Routes and Reaction Conditions: Pralatrexate is synthesized through a multi-step chemical process. The synthesis involves the coupling of a pteridine derivative with a propargylated benzoyl glutamate. The key steps include:
- Preparation of the pteridine derivative.
- Propargylation of the benzoyl glutamate.
- Coupling of the two intermediates under specific reaction conditions to form the final product .
Industrial Production Methods: Industrial production of Pralatrexate involves large-scale synthesis using the same chemical routes but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product .
化学反応の分析
Types of Reactions: Pralatrexate undergoes several types of chemical reactions, including:
Oxidation: Pralatrexate can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Pralatrexate can participate in substitution reactions, particularly involving the pteridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of Pralatrexate, which can have different biological activities and properties .
科学的研究の応用
Peripheral T-Cell Lymphoma (PTCL)
-
Efficacy in Relapsed/Refractory PTCL :
- Pralatrexate has been specifically approved for treating relapsed or refractory PTCL. In the PROPEL study, it demonstrated an overall response rate (ORR) of 29%, with a median progression-free survival (PFS) of 3.5 months among patients who had undergone multiple prior therapies .
- A recent study in China reported an ORR of 52% with a median PFS of 4.8 months, indicating its potential effectiveness in different populations .
-
Combination Therapies :
- Pralatrexate has shown promising results when combined with other agents. For instance, in combination with romidepsin, it exhibited enhanced efficacy in preclinical models and clinical trials, leading to improved response rates in PTCL patients .
- The Fol-CHOP regimen (pralatrexate combined with cyclophosphamide, doxorubicin, vincristine, and prednisone) yielded an ORR of 83.9% in newly diagnosed PTCL patients .
Safety Profile
The safety profile of pralatrexate has been well-documented across various studies. Common adverse events include:
- Mucositis (up to 88%)
- Thrombocytopenia (up to 68%)
- Anemia (up to 60%)
These side effects highlight the need for careful patient monitoring during treatment .
Case Study 1: Efficacy in Advanced PTCL
A cohort study involving 115 patients treated with pralatrexate showed that 29% achieved a response, including complete responses in 11% of cases. The median duration of response was noted at approximately 10.1 months .
Case Study 2: Combination with Bortezomib
In a murine model study, pralatrexate combined with bortezomib demonstrated superior efficacy compared to either agent alone, suggesting a promising avenue for treating T-cell malignancies resistant to standard therapies .
Data Tables
Study | Population | Response Rate | Median PFS | Adverse Events |
---|---|---|---|---|
PROPEL Study | Relapsed/Refractory PTCL | 29% | 3.5 months | Mucositis, Thrombocytopenia |
Chinese Registrational Study | Relapsed/Refractory PTCL | 52% | 4.8 months | Mucositis, Anemia |
Fol-CHOP Regimen | Newly Diagnosed PTCL | 83.9% | Not specified | Thrombocytopenia |
Combination with Romidepsin | Relapsed/Refractory Lymphoma | High response rate | Not specified | Various grade 3/4 events |
作用機序
Pralatrexate is compared with other antifolate drugs such as methotrexate and aminopterin. While all these compounds inhibit dihydrofolate reductase, Pralatrexate has a higher affinity for the reduced folate carrier protein-1, making it more effective in targeting cancer cells. This higher affinity results in better accumulation and retention within the cells, leading to increased cytotoxicity .
類似化合物との比較
- Methotrexate
- Aminopterin
- Pemetrexed
Pralatrexate’s unique ability to selectively target cancer cells and its higher efficacy make it a valuable addition to the arsenal of antifolate drugs used in cancer treatment.
生物活性
Pralatrexate, a folate antagonist and a derivative of methotrexate, has garnered significant attention for its biological activity, particularly in the treatment of hematological malignancies such as peripheral T-cell lymphoma (PTCL). This article provides an in-depth examination of the biological activity of Pralatrexate (R)-, focusing on its mechanisms of action, efficacy in clinical settings, and relevant research findings.
Pralatrexate exerts its cytotoxic effects primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, pralatrexate leads to a depletion of intracellular reduced folate levels, disrupting nucleotide synthesis and ultimately inducing apoptosis in rapidly dividing cells.
Key Mechanisms:
- Cellular Uptake: Pralatrexate is internalized via the reduced folate carrier (RFC-1), which is expressed at higher levels in tumor cells compared to normal cells. This preferential uptake enhances its cytotoxicity against malignant cells .
- Polyglutamation: Once inside the cell, pralatrexate is polyglutamylated by folylpolyglutamyl synthetase (FPGS), which increases its retention and efficacy .
Efficacy in Preclinical Models
Research indicates that pralatrexate displays potent anti-tumor activity across various cancer cell lines. In vitro studies have shown that it can significantly reduce cell viability, with IC50 values reported around 40 nM for several leukemia cell lines . Notably, pralatrexate demonstrated approximately 10-14 times greater substrate activity for RFC-1 than methotrexate, suggesting enhanced therapeutic potential .
Table 1: Comparison of Pralatrexate and Methotrexate Activity
Compound | IC50 (nM) | Mechanism of Action | Notes |
---|---|---|---|
Pralatrexate | ~40 | DHFR inhibition; RFC-1 uptake | Higher potency in sensitive cell lines |
Methotrexate | ~4 | DHFR inhibition | Less effective in RFC-1 high expressing tumors |
Clinical Studies and Findings
The clinical efficacy of pralatrexate has been primarily evaluated in patients with relapsed or refractory PTCL. The pivotal PROPEL study found an overall response rate (ORR) of 29%, with a median progression-free survival (PFS) of 3.5 months and overall survival (OS) of 14.5 months . These results underscore the drug's potential as a treatment option for patients who have exhausted other therapies.
Case Study Insights:
- Patient Demographics: The study included 115 patients with a median age of 59 years. Histopathological evaluations revealed diverse subtypes of PTCL among participants.
- Response Timing: A significant proportion of responses (63%) occurred within the first cycle of treatment, highlighting the rapid action of pralatrexate .
Synergistic Effects
Recent studies have explored the combination therapy potential of pralatrexate with other agents. For instance, combining pralatrexate with bortezomib—a proteasome inhibitor—showed synergistic effects across multiple T-lymphoma cell lines. This combination not only enhanced cytotoxicity but also modulated key proteins involved in cell growth and survival pathways .
Table 2: Efficacy of Pralatrexate Combinations
Combination | Synergistic Effect | Observations |
---|---|---|
Pralatrexate + Bortezomib | Yes | Increased apoptosis; modulation of survival proteins |
特性
IUPAC Name |
(2S)-2-[[4-[(2R)-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30)/t14-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSBUKJUDHAQEA-ZBFHGGJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@H](CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031315 | |
Record name | Pralatrexate, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1320211-70-8 | |
Record name | Pralatrexate, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1320211708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pralatrexate, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRALATREXATE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CY33O2XLX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。